molecular formula C8H6ClNO3 B186962 4'-Chloro-3'-nitroacetophenone CAS No. 5465-65-6

4'-Chloro-3'-nitroacetophenone

Cat. No.: B186962
CAS No.: 5465-65-6
M. Wt: 199.59 g/mol
InChI Key: YEVPHFIFGUWSMG-UHFFFAOYSA-N
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Description

4’-Chloro-3’-nitroacetophenone: is an organic compound with the molecular formula C8H6ClNO3 . It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 4’ position and a nitro group at the 3’ position. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in different fields of scientific research .

Mechanism of Action

Target of Action

It’s known that this compound is an intermediate formed during the synthesis of 4-chloro-3-nitrostyrene

Mode of Action

It’s known to participate in the deamination reaction of 4-chloro-5- and -3-nitro-2-aminoacetophanones . The specifics of how it interacts with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As an intermediate in the synthesis of 4-chloro-3-nitrostyrene , it may influence the pathways related to this compound

Result of Action

As an intermediate in the synthesis of 4-chloro-3-nitrostyrene , it may have a role in the reactions involving this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Chloro-3’-nitroacetophenone can be synthesized through a multi-step process involving the nitration and chlorination of acetophenone derivatives. One common method involves the nitration of 4’-chloroacetophenone using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3’ position .

Industrial Production Methods: In an industrial setting, the production of 4’-chloro-3’-nitroacetophenone typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often cooled to manage the exothermic nature of the nitration process, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 4’-Chloro-3’-aminoacetophenone.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

    Oxidation: 4’-Chloro-3’-nitrobenzoic acid.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVPHFIFGUWSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022228
Record name 4'-Chloro-3'-nitroacetophenone
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Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-65-6
Record name 1-(4-Chloro-3-nitrophenyl)ethanone
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Record name 4'-Chloro-3'-nitroacetophenone
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Record name 4'-Chloro-3'-nitroacetophenone
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Record name 4'-Chloro-3'-nitroacetophenone
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Record name 4'-chloro-3'-nitroacetophenone
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Record name 4'-CHLORO-3'-NITROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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